molecular formula C16H17ClFNO2S B10965044 4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

Cat. No.: B10965044
M. Wt: 341.8 g/mol
InChI Key: PJUKDHWEEQFPMK-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzenesulfonyl chloride and 4-chloro-2-fluoroaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The sulfonyl chloride group reacts with the amine group of 4-chloro-2-fluoroaniline, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques like recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the formation of various substituted sulfonamides.

Scientific Research Applications

4-tert-Butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: It serves as a precursor in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonamide: This compound shares the sulfonamide functional group but lacks the chloro-fluoro substitution on the phenyl ring.

    4-Chloro-2-fluorobenzenesulfonamide: Similar in structure but without the tert-butyl group.

Uniqueness

4-tert-Butyl-N-(4-chloro-2-fluorophenyl)benzene-1-sulfonamide is unique due to the combination of its tert-butyl, chloro, and fluoro substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17ClFNO2S

Molecular Weight

341.8 g/mol

IUPAC Name

4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C16H17ClFNO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-15-9-6-12(17)10-14(15)18/h4-10,19H,1-3H3

InChI Key

PJUKDHWEEQFPMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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